Cas no 2229250-23-9 (3-ethenyl-2,5-dimethyl-1H-pyrrole)
3-ethenyl-2,5-dimethyl-1H-pyrrole Chemical and Physical Properties
Names and Identifiers
-
- 3-ethenyl-2,5-dimethyl-1H-pyrrole
- SCHEMBL19237006
- 2229250-23-9
- EN300-1746851
-
- Inchi: 1S/C8H11N/c1-4-8-5-6(2)9-7(8)3/h4-5,9H,1H2,2-3H3
- InChI Key: LEGFKJLNGLOKHG-UHFFFAOYSA-N
- SMILES: N1C(C)=CC(C=C)=C1C
Computed Properties
- Exact Mass: 121.089149355g/mol
- Monoisotopic Mass: 121.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 15.8Ų
3-ethenyl-2,5-dimethyl-1H-pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1746851-0.05g |
3-ethenyl-2,5-dimethyl-1H-pyrrole |
2229250-23-9 | 0.05g |
$1212.0 | 2023-09-20 | ||
| Enamine | EN300-1746851-0.1g |
3-ethenyl-2,5-dimethyl-1H-pyrrole |
2229250-23-9 | 0.1g |
$1269.0 | 2023-09-20 | ||
| Enamine | EN300-1746851-0.25g |
3-ethenyl-2,5-dimethyl-1H-pyrrole |
2229250-23-9 | 0.25g |
$1328.0 | 2023-09-20 | ||
| Enamine | EN300-1746851-0.5g |
3-ethenyl-2,5-dimethyl-1H-pyrrole |
2229250-23-9 | 0.5g |
$1385.0 | 2023-09-20 | ||
| Enamine | EN300-1746851-1.0g |
3-ethenyl-2,5-dimethyl-1H-pyrrole |
2229250-23-9 | 1g |
$1442.0 | 2023-06-03 | ||
| Enamine | EN300-1746851-2.5g |
3-ethenyl-2,5-dimethyl-1H-pyrrole |
2229250-23-9 | 2.5g |
$2828.0 | 2023-09-20 | ||
| Enamine | EN300-1746851-5.0g |
3-ethenyl-2,5-dimethyl-1H-pyrrole |
2229250-23-9 | 5g |
$4184.0 | 2023-06-03 | ||
| Enamine | EN300-1746851-10.0g |
3-ethenyl-2,5-dimethyl-1H-pyrrole |
2229250-23-9 | 10g |
$6205.0 | 2023-06-03 | ||
| Enamine | EN300-1746851-1g |
3-ethenyl-2,5-dimethyl-1H-pyrrole |
2229250-23-9 | 1g |
$1442.0 | 2023-09-20 | ||
| Enamine | EN300-1746851-5g |
3-ethenyl-2,5-dimethyl-1H-pyrrole |
2229250-23-9 | 5g |
$4184.0 | 2023-09-20 |
3-ethenyl-2,5-dimethyl-1H-pyrrole Related Literature
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 3-ethenyl-2,5-dimethyl-1H-pyrrole
Introduction to 3-Ethenyl-2,5-Dimethyl-1H-Pyrrole (CAS No. 2229250-23-9)
3-Ethenyl-2,5-dimethyl-1H-pyrrole, with the CAS number 2229250-23-9, is a heterocyclic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of pyrroles, which are five-membered aromatic rings containing one nitrogen atom and four carbon atoms. The presence of the ethenyl group and two methyl substituents at specific positions imparts distinct chemical properties and reactivity profiles to this molecule.
The chemical structure of 3-ethenyl-2,5-dimethyl-1H-pyrrole can be represented as follows: C7H9N. The ethenyl group (C2H3) is attached to the pyrrole ring at the 3-position, while the two methyl groups (CH3) are located at the 2 and 5 positions. This arrangement provides a balance between aromatic stability and functional group reactivity, making it an attractive candidate for various synthetic transformations and biological studies.
In the realm of medicinal chemistry, 3-ethenyl-2,5-dimethyl-1H-pyrrole has been explored for its potential as a building block in the synthesis of bioactive molecules. Pyrroles are known for their ability to form stable complexes with metal ions, which can be exploited in the design of metalloenzymes and metal-based drugs. Recent studies have shown that derivatives of 3-ethenyl-2,5-dimethyl-1H-pyrrole exhibit promising pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
A notable example is the use of 3-ethenyl-2,5-dimethyl-1H-pyrrole in the synthesis of novel pyrrole-based inhibitors of protein-protein interactions (PPIs). PPIs play crucial roles in many biological processes, and their disruption can lead to therapeutic benefits in diseases such as cancer and neurodegenerative disorders. Researchers have developed a series of 3-ethenyl-2,5-dimethyl-1H-pyrrole-derived compounds that effectively inhibit specific PPIs, demonstrating their potential as lead compounds for drug development.
Beyond medicinal applications, 3-ethenyl-2,5-dimethyl-1H-pyrrole has also found utility in materials science. The unique electronic properties of pyrroles make them valuable components in the design of conductive polymers and organic semiconductors. These materials have applications in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The presence of the ethenyl group in 3-ethenyl-2,5-dimethyl-1H-pyrrole enhances its conjugation length and electron delocalization, which can improve the performance of these materials.
In addition to its synthetic versatility and biological activity, 3-ethenyl-2,5-dimethyl-1H-pyrrole is also characterized by its thermal stability. This property is crucial for its use in high-temperature processes and applications where maintaining chemical integrity is essential. Studies have shown that this compound remains stable under a wide range of temperatures and conditions, making it suitable for both laboratory-scale synthesis and industrial-scale production.
The synthesis of 3-ethenyl-2,5-dimethyl-1H-pyrrole typically involves multistep reactions starting from readily available precursors. One common approach is the condensation of an appropriate aldehyde or ketone with a suitable nitrogen-containing reagent followed by cyclization to form the pyrrole ring. The introduction of the ethenyl group can be achieved through various methods, such as Wittig reactions or alkene metathesis. These synthetic routes have been optimized to achieve high yields and purity levels, facilitating its use in both academic research and industrial applications.
In conclusion, 3-Ethenyl-2,5-dimethyl-1H-pyrrole (CAS No. 2229250-23-9) is a versatile compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and utility, it is likely that this compound will play an increasingly important role in advancing scientific knowledge and technological innovation.
2229250-23-9 (3-ethenyl-2,5-dimethyl-1H-pyrrole) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)